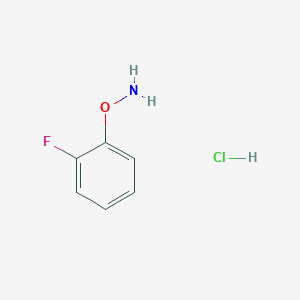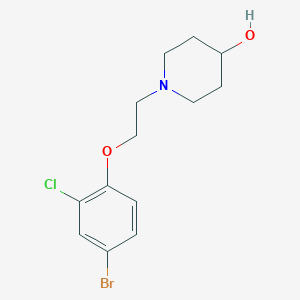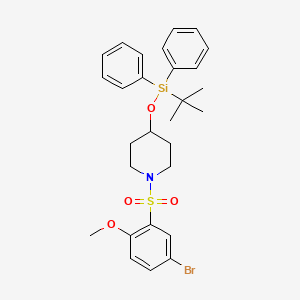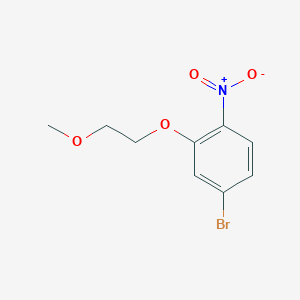
2-溴-6-氟-3-甲氧基吡啶
描述
2-Bromo-6-fluoro-3-methoxypyridine is a useful research compound. Its molecular formula is C6H5BrFNO and its molecular weight is 206.01 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-6-fluoro-3-methoxypyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-6-fluoro-3-methoxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-6-fluoro-3-methoxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
2-溴-6-氟-3-甲氧基吡啶: 是一种在各种药物合成中具有重要价值的中间体。 其吸电子基团使其成为进一步官能化的活性位点,从而可以创建用于药物开发的复杂分子 。 该化合物可以作为合成氟化吡啶的前体,氟化吡啶由于其调节生物活性的能力,通常存在于药物中 .
农业化学品
在农业领域,2-溴-6-氟-3-甲氧基吡啶用于合成除草剂和杀虫剂。 在这些化合物中引入氟原子可以显著提高其有效性和环境稳定性,使其对害虫和杂草更有效 .
材料科学
该化合物在材料科学中得到应用,特别是在开发具有特定电子或光学性质的新材料方面。 溴和氟原子的存在可用于创建具有所需反应性和稳定性的材料,用于各种工业应用 .
化学合成
2-溴-6-氟-3-甲氧基吡啶: 也用作化学合成中的构建块。它可以进行各种反应,包括像 Suzuki-Miyaura 偶联这样的偶联反应,以形成复杂的的有机结构。 这对开发具有潜在应用的新化合物至关重要,这些化合物在化学的不同领域都有应用 .
环境科学
2-溴-6-氟-3-甲氧基吡啶在环境科学中的作用与其在合成可用于环境修复的化合物中的应用有关。 其反应性允许创建可以与污染物相互作用的分子,帮助其分解并从环境中去除 .
生物化学研究
在生物化学研究中,2-溴-6-氟-3-甲氧基吡啶是合成作为分子生物学研究中探针或示踪剂的氟化化合物的关键中间体。 氟化分子通常用于成像技术,例如正电子发射断层扫描 (PET),以实时研究生物过程 .
作用机制
Target of Action
It is known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 2-Bromo-6-fluoro-3-methoxypyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-6-fluoro-3-methoxypyridine are primarily related to the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various natural products, pharmaceutical targets, and lead compounds .
Result of Action
The molecular and cellular effects of 2-Bromo-6-fluoro-3-methoxypyridine’s action are largely dependent on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, the result is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluoro-3-methoxypyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst and an organoboron reagent . The reaction is also known for its tolerance to various functional groups .
生化分析
Biochemical Properties
2-Bromo-6-fluoro-3-methoxypyridine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with p38α mitogen-activated protein kinase (MAPK), a serine/threonine kinase involved in cellular responses to stress and inflammation . The interaction with p38α MAPK suggests that 2-Bromo-6-fluoro-3-methoxypyridine may influence the phosphorylation state of proteins involved in signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 2-Bromo-6-fluoro-3-methoxypyridine on various cell types and cellular processes are significant. It has been shown to influence cell signaling pathways, particularly those involving p38α MAPK . This compound can affect gene expression by altering the activity of transcription factors regulated by p38α MAPK. Additionally, 2-Bromo-6-fluoro-3-methoxypyridine may impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2-Bromo-6-fluoro-3-methoxypyridine exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of p38α MAPK, preventing the phosphorylation of downstream targets . This inhibition can lead to changes in gene expression and cellular responses to stress and inflammation. The compound’s ability to bind to the active site of p38α MAPK and block its activity is a key aspect of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-6-fluoro-3-methoxypyridine have been observed to change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that 2-Bromo-6-fluoro-3-methoxypyridine remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged changes in cellular responses.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-fluoro-3-methoxypyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit p38α MAPK without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed. The threshold for these toxic effects is an important consideration in the use of 2-Bromo-6-fluoro-3-methoxypyridine in research and potential therapeutic applications.
Metabolic Pathways
2-Bromo-6-fluoro-3-methoxypyridine is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound can affect metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of biomolecules . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Bromo-6-fluoro-3-methoxypyridine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 2-Bromo-6-fluoro-3-methoxypyridine within tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Bromo-6-fluoro-3-methoxypyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
2-bromo-6-fluoro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDDYAKHWPIDHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256810-97-5 | |
| Record name | 2-bromo-6-fluoro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-2-[(3-chloropyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1445927.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1445929.png)




![1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1445937.png)






